2,7-Dichlorobenzo[d]thiazol-6-amine
Description
Significance of Benzothiazole (B30560) Scaffolds in Modern Chemical Research
The benzothiazole nucleus is considered a "privileged" structure in medicinal chemistry, meaning it is a recurring motif in a multitude of biologically active compounds. nih.gov Its derivatives have demonstrated a vast array of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, anticonvulsant, and antiviral properties. google.com The versatility of the benzothiazole scaffold allows for substitutions at various positions, leading to a rich chemical diversity and a broad spectrum of therapeutic applications. researchgate.net This has spurred extensive research into the synthesis and biological evaluation of novel benzothiazole analogues.
Contextualization of Halogenated Aminobenzothiazoles
The introduction of halogen atoms and an amino group to the benzothiazole core can significantly modulate the molecule's physicochemical properties and biological activity. Halogenation can enhance a compound's lipophilicity, membrane permeability, and metabolic stability. The position of the halogen and amino substituents on the benzothiazole ring is crucial in determining the specific biological effects. For instance, various dichlorinated aminobenzothiazoles have been investigated for their potential as dyes and in other industrial applications. shubhamspecialty.com While specific research on the 2,7-dichloro-6-amino isomer is limited, the study of its isomers provides a valuable framework for understanding its potential characteristics.
Unique Structural Features of 2,7-Dichlorobenzo[d]thiazol-6-amine
The structure of this compound is characterized by a benzothiazole core with chlorine atoms at the 2 and 7 positions and an amine group at the 6 position. The presence of two electron-withdrawing chlorine atoms is expected to influence the electron density of the aromatic system, potentially impacting its reactivity and intermolecular interactions. The amino group at the 6-position provides a site for further chemical modification and can participate in hydrogen bonding, which is often a key interaction in biological systems.
As of the latest literature review, specific experimental data such as spectroscopic analyses (NMR, IR, Mass Spectrometry) and crystallographic data for this compound are not publicly available. The following table provides a summary of the predicted properties for the closely related isomer, 6,7-Dichlorobenzo[d]thiazol-2-amine.
| Property | Value |
| Molecular Formula | C₇H₄Cl₂N₂S |
| Molecular Weight | 219.09 g/mol |
| XLogP3 | 3.3 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 0 |
| Exact Mass | 217.9472247 |
| Monoisotopic Mass | 217.9472247 |
| Topological Polar Surface Area | 67.2 Ų |
| Heavy Atom Count | 12 |
| Data sourced from PubChem for 6,7-Dichlorobenzo[d]thiazol-2-amine (CID 91300) and is for contextual purposes only. nih.gov |
Overview of Research Trajectories for Related Chemical Entities
Research into dichlorinated aminobenzothiazoles has primarily focused on isomers other than the 2,7-dichloro-6-amino variant. For example, 2-amino-5,6-dichlorobenzothiazole (B1582228) is noted for its use as a diazo component in the synthesis of heterocyclic disperse dyes. shubhamspecialty.com The synthesis of various substituted 2-aminobenzothiazoles is a well-established area of research, often involving the cyclization of substituted anilines. nih.gov
The general synthetic approach to aminobenzothiazoles often involves the reaction of a corresponding aniline (B41778) with a thiocyanating agent. For instance, the synthesis of 2-amino-6-chlorobenzothiazole (B160215) can be achieved by treating 4-chloroaniline (B138754) with potassium thiocyanate (B1210189) in the presence of bromine. google.com It is plausible that a similar strategy, starting from a suitably substituted dichlorinated aniline, could be employed for the synthesis of this compound, although no specific procedures have been reported in the literature.
Scope and Objectives of Academic Inquiry on this compound
Currently, there is a discernible gap in the scientific literature regarding the synthesis, characterization, and application of this compound. The absence of a dedicated CAS Registry Number for this specific isomer further underscores its novelty and the lack of focused research.
Future academic inquiry could be directed towards several key objectives:
Development of a reliable synthetic route: Establishing an efficient and scalable method for the preparation of this compound would be the first crucial step.
Comprehensive characterization: Detailed spectroscopic and crystallographic analysis is necessary to fully elucidate its structural and electronic properties.
Exploration of biological activity: Given the broad biological significance of the benzothiazole scaffold, screening this compound for various pharmacological activities would be a logical progression.
Materials science applications: Investigating its potential use in the development of novel dyes, polymers, or other functional materials could open new avenues of research.
Properties
IUPAC Name |
2,7-dichloro-1,3-benzothiazol-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2N2S/c8-5-3(10)1-2-4-6(5)12-7(9)11-4/h1-2H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNORRHJKCKZESK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1N)Cl)SC(=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2,7 Dichlorobenzo D Thiazol 6 Amine and Derivatives
De Novo Synthesis Approaches
The de novo synthesis, or the construction of the 2,7-Dichlorobenzo[d]thiazol-6-amine molecule from fundamental precursors, involves a multi-step process. This encompasses the formation of the heterocyclic benzothiazole (B30560) core, followed by the strategic introduction of the amine and chlorine functional groups at specific positions on the ring structure.
Cyclization Reactions for Benzothiazole Ring Formation
The foundational step in the synthesis is the creation of the bicyclic benzothiazole system. This is typically achieved through cyclization reactions, where an aniline-derived precursor is treated with a sulfur-containing reagent to build the thiazole (B1198619) ring onto the benzene (B151609) ring.
A prominent and widely utilized method for constructing the 2-aminobenzothiazole (B30445) scaffold involves the reaction of a substituted aniline (B41778) with a thiocyanate (B1210189) salt, such as potassium thiocyanate (KSCN) or ammonium (B1175870) thiocyanate (NH₄SCN), in the presence of an oxidizing agent like bromine. nih.govindexcopernicus.comresearchgate.net This reaction proceeds through the in-situ formation of thiocyanogen, which then reacts with the aniline to undergo cyclization.
For the synthesis of chlorinated benzothiazoles, a halogenated aniline serves as the starting material. For instance, the synthesis of 2-amino-6-chloro-7-fluorobenzothiazole is accomplished by the cyclization of 3-chloro-4-fluoroaniline (B193440) with potassium thiocyanate using bromine as a catalyst. Similarly, compounds like 2-amino-5,6-dichlorobenzothiazole (B1582228) and 2-amino-6,7-dichlorobenzothiazole are prepared from the corresponding dichlorinated anilines. indexcopernicus.com This approach underscores the principle that the substitution pattern of the final benzothiazole is largely determined by the substituents present on the initial aniline precursor.
Table 1: Examples of Benzothiazole Synthesis from Substituted Anilines
| Starting Aniline | Reagents | Product | Reference |
| p-substituted anilines | KSCN, Br₂ | 2-amino-6-substituted-benzothiazoles | indexcopernicus.com |
| 3-chloro-4-fluoroaniline | KSCN, Br₂, Acetic Acid | 2-amino-7-chloro-6-fluorobenzothiazole | |
| Dichloroanilines | Thiocyanogen | 2-amino-dichloro-benzothiazoles | indexcopernicus.com |
An alternative and powerful strategy for forming the benzothiazole ring is the condensation of an o-aminothiophenol with a variety of carbonyl-containing compounds, including carboxylic acids, acyl chlorides, aldehydes, or esters. mdpi.commdpi.comdoaj.org This method is versatile, allowing for the introduction of various substituents at the C-2 position of the benzothiazole ring. The reaction typically requires a catalyst and dehydrating agent, such as polyphosphoric acid (PPA), to drive the cyclization. mdpi.com The mechanism involves the formation of a thioamide intermediate, which then undergoes intramolecular cyclization and dehydration to yield the benzothiazole product. The use of greener techniques, such as microwave irradiation, has also been reported to facilitate this transformation efficiently. mdpi.com
Research indicates that the presence of electron-donating groups on the aniline fragment generally leads to an increase in the yield of the benzothiazole product. nih.gov Conversely, the specific placement of substituents can dramatically affect the reaction's feasibility. For example, in syntheses involving the condensation of substituted 2-aminobenzenethiols with ketones, the use of 2-amino-3-chlorobenzenethiol resulted in only trace amounts of the desired product, highlighting the steric or electronic hindrance posed by the substituent at that particular position. mdpi.com The regioselectivity is crucial when the aniline precursor is unsymmetrically substituted, as it determines which of the possible isomers is formed.
Introduction of Amine Functionality at C-6 Position
The installation of the amine group at the C-6 position is a key step in the synthesis of the target molecule. A common and effective strategy is to begin the synthesis with a precursor that already contains a nitrogen-based functional group at the corresponding position, which can later be converted to an amine. The most frequent approach involves using a starting aniline with a nitro group (-NO₂) at the para-position (which will become the C-6 position of the benzothiazole).
Following the successful cyclization to form the benzothiazole ring, the nitro group is then reduced to an amine (-NH₂). This reduction can be achieved using various standard chemical methods, such as catalytic hydrogenation or treatment with reducing agents like tin(II) chloride. nih.gov This two-step sequence of carrying a nitro group through the cyclization followed by reduction is a well-established method for producing 6-aminobenzothiazole (B108611) derivatives. nih.gov
Installation of Chlorine Atoms at C-2 and C-7 Positions
The final structural features of this compound are the two chlorine atoms at the C-2 and C-7 positions. The strategies for introducing these atoms differ based on their location on the benzothiazole core.
The chlorine atom at the C-7 position is typically incorporated from the very beginning of the synthesis. This is achieved by selecting an aniline precursor that already contains a chlorine atom at the meta-position relative to the amino group (e.g., 3-chloro-4-nitroaniline). This chlorine atom remains unaffected during the thiocyanate-based cyclization and subsequent reduction of the nitro group, ultimately appearing at the C-7 position in the final product. The synthesis of 2-amino-7-chloro-6-fluorobenzothiazole from 3-chloro-4-fluoroaniline provides a strong precedent for this approach.
The introduction of the chlorine atom at the C-2 position, however, is often accomplished after the benzothiazole ring has been formed. A common method involves the chlorination of a 2-mercaptobenzothiazole (B37678) precursor. researchgate.net The 2-mercapto group (-SH) can be converted to a 2-chloro group (-Cl) using chlorinating agents like sulfuryl chloride (SO₂Cl₂). Interestingly, studies have shown that the addition of water to this reaction can significantly improve the efficiency and reproducibility of the chlorination process. researchgate.net Therefore, a synthetic route could involve a 2-mercaptobenzothiazole intermediate which is then chlorinated to install the C-2 chlorine.
Direct chlorination of the benzothiazole ring itself is another possibility, though controlling the position of chlorination can be challenging. Studies on the chlorination of benzothiazoles with reagents like sodium hypochlorite (B82951) have been conducted, but these often lead to a mixture of products or are studied in the context of degradation rather than targeted synthesis. nih.govnih.gov
Functional Group Interconversions and Modifications
Functional group interconversions are a cornerstone of organic synthesis, allowing for the transformation of one functional group into another. In the context of this compound, these modifications are crucial for introducing the final amino group or adjusting the halogenation pattern.
The introduction of an amino group onto a pre-existing halogenated benzothiazole ring is a key synthetic step. While direct amination can be challenging, several indirect methods are employed. One common strategy involves the reduction of a nitro group, which can be introduced via electrophilic nitration. However, the directing effects of the existing substituents must be carefully considered to achieve the desired regiochemistry.
Another powerful technique is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. This method allows for the formation of a carbon-nitrogen bond between an aryl halide and an amine. In a hypothetical synthesis, a trichlorobenzothiazole precursor could be selectively aminated at the 6-position. The success of such a reaction depends heavily on the choice of palladium catalyst, ligand, base, and reaction conditions to favor substitution at the desired position over the other chlorinated sites.
Alkylation of the primary amino group on 2-aminobenzothiazoles can lead to further derivatives. nih.gov For instance, reactions with highly reactive halides can modify the amino group, although care must be taken as dialkylation can occur, particularly with electron-rich benzothiazoles. nih.gov
Achieving the specific 2,7-dichloro substitution pattern requires precise control over chlorination reactions. The chlorination of benzothiazole and its derivatives has been studied, revealing that the reaction can lead to multiple transformation products. nih.gov The conditions of the chlorination, such as the nature of the chlorinating agent, solvent, and temperature, play a critical role in the regioselectivity of the reaction.
For instance, the synthesis of the related compound 2-amino-6-fluoro-7-chloro(1,3)benzothiazole is achieved by starting with a pre-substituted aniline, in this case, fluorochloro aniline. This "bottom-up" approach, where the substitution pattern is largely defined by the starting materials, is a common and effective strategy. A plausible route to this compound would therefore likely start from a 2,5-dichloro-4-aminoaniline derivative which is then cyclized to form the thiazole ring.
Modern methods for late-stage C-H functionalization offer alternative, though complex, pathways. nih.govescholarship.org These reactions use specialized catalysts to selectively replace a hydrogen atom with a chlorine atom on a complex molecule. nih.govescholarship.org However, controlling the site selectivity to achieve the 2,7-dichloro pattern on a benzothiazole ring would be a significant challenge due to the multiple available C-H bonds.
Catalytic Approaches in Synthesis
Catalysis, particularly using transition metals, is indispensable in modern organic synthesis for forming bonds that would otherwise be difficult to create.
Palladium catalysts are exceptionally versatile for forming C-N and C-S bonds, which are the key linkages in the synthesis of aminobenzothiazoles. A prominent method involves a tandem reaction where a 2-chloroaniline (B154045) derivative reacts with a dithiocarbamate (B8719985) in the presence of a palladium catalyst like Pd(PPh₃)₄ and a base. organic-chemistry.org This approach builds the 2-aminobenzothiazole core in a single sequence. To synthesize the target molecule, one would start with an appropriately substituted 2-chloroaniline.
Another palladium-catalyzed approach is the intramolecular cross-coupling of N-arylthioureas. oup.comrsc.org In this reaction, a thiourea (B124793) derived from a halogenated aniline undergoes cyclization to form the 2-aminobenzothiazole. The choice of catalyst and reaction conditions is crucial, especially when dealing with less reactive aryl chlorides. oup.com
The table below summarizes representative conditions for palladium-catalyzed synthesis of 2-aminobenzothiazoles.
| Starting Materials | Catalyst System | Base | Solvent | Yield | Ref |
| 2-Chloroanilines, Dithiocarbamates | Pd(PPh₃)₄ | t-BuOK | - | Excellent | organic-chemistry.org |
| 2-Chloroanilines, Thiocarbamoyl chloride | Pd(dba)₂ | t-BuOK | Toluene (B28343) | Good to Excellent | oup.com |
| N-(2-halophenyl)thioureas | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Toluene | Moderate to Good | rsc.org |
Table 1: Examples of Palladium-Catalyzed Synthesis of 2-Aminobenzothiazoles.
While palladium is widely used, other transition metals also effectively catalyze the synthesis of benzothiazoles, often offering advantages in cost or reactivity. nih.govoup.com
Copper-Catalyzed Reactions: Copper catalysts are a cost-effective alternative to palladium for C-S bond formation. rsc.org The Ullmann-type reaction, using a copper catalyst like Cu(OAc)₂, can be used to synthesize 2-aminobenzothiazoles from 2-iodoanilines and sodium dithiocarbamates in high yields. nih.gov Copper(I) and Copper(II) salts have been shown to be effective in the intramolecular cyclization of ortho-halothioureas. rsc.orgmdpi.com
Ruthenium-Catalyzed Reactions: Ruthenium chloride (RuCl₃) has been used to catalyze the intramolecular oxidative coupling of N-arylthioureas to give 2-aminobenzothiazoles in high yields. This method is particularly effective for electron-rich substrates. nih.gov
Nickel-Catalyzed Reactions: Nickel(II) catalysts can also be employed for the synthesis of 2-aminobenzothiazoles from N-arylthioureas. nih.gov
The following table provides an overview of syntheses mediated by other transition metals.
| Catalyst | Reaction Type | Substrates | Yield | Ref |
| CuO | Intermolecular C-S Coupling | 2-Bromoanilines, Dithiocarbamates | Up to 93% | nih.gov |
| RuCl₃ | Intramolecular Oxidative Coupling | N-Arylthioureas | Up to 91% | nih.gov |
| Ni(II) complexes | Intramolecular Cyclization | N-Arylthioureas | - | nih.gov |
Table 2: Examples of Other Transition Metal-Mediated Syntheses of 2-Aminobenzothiazoles.
Reaction Conditions Optimization
The successful synthesis of a specific, highly substituted molecule like this compound is highly dependent on the careful optimization of reaction conditions. Key parameters that are typically adjusted include the choice of catalyst, solvent, base, temperature, and reaction time.
For catalytic reactions, screening different ligands for the metal center can have a profound impact on yield and selectivity. In palladium-catalyzed reactions, ligands like triphenylphosphine (B44618) (PPh₃) or Xantphos are common. oup.comrsc.org The choice of base is also critical; inorganic bases like cesium carbonate (Cs₂CO₃) or strong organic bases like potassium tert-butoxide (t-BuOK) are frequently used. oup.comrsc.org
Solvents can influence the solubility of reactants and the stability of intermediates. Aprotic polar solvents like DMF, DMSO, and toluene are often employed in these syntheses. oup.com Temperature and reaction time are optimized to ensure complete conversion of the starting materials while minimizing the formation of byproducts. Control experiments are essential to determine the optimal amount of catalyst needed to drive the reaction efficiently without unnecessary cost. researchgate.net
Solvent Effects and Temperature Control
The choice of solvent and precise temperature regulation are paramount in the synthesis of dichlorinated 2-aminobenzothiazoles and their analogues. The polarity and boiling point of the solvent can influence reactant solubility, reaction rate, and the formation of byproducts.
Commonly employed solvents include glacial acetic acid, which often serves as both the solvent and a catalyst. nih.gov In these procedures, initial cooling of the reaction mixture, for instance to 10°C or even lower, is frequently necessary during the addition of highly reactive reagents like bromine to control the exothermic nature of the reaction. nih.gov Following the initial addition, the reaction is often allowed to proceed at room temperature for an extended period, sometimes overnight, before a final heating step, for example at 85°C, to ensure completion of the cyclization. nih.gov
Other solvent systems have also been utilized for related derivatives. Ethanol is a common choice for reactions involving the modification of the 2-amino group or for the synthesis of derivatives from substituted 2-aminobenzothiazoles. rdd.edu.iq For specific one-pot syntheses, high-boiling point polar aprotic solvents like dimethylformamide (DMF) have been found to be effective, particularly in metal-catalyzed reactions conducted at elevated temperatures, such as 120°C. nih.gov A patent for the synthesis of the isomeric 2-amino-5,6-dichlorobenzothiazole highlights the use of acidic ionic liquids as a modern, "green" alternative solvent, with reactions carried out at temperatures ranging from 80 to 110°C. google.com
| Derivative | Solvent | Temperature Profile | Reference |
| Methyl 2-aminobenzo[d]thiazole-6-carboxylate | Glacial Acetic Acid | Cooled to 10°C, then room temp. | nih.gov |
| 2-amino-6-fluoro-7-chloro-benzothiazole | Glacial Acetic Acid | Cooled, then room temp., then 85°C | |
| 2-amino-5,6-dichlorobenzothiazole | Acidic Ionic Liquid | 80-110°C | google.com |
| General 2-aminobenzothiazoles | Dimethylformamide (DMF) | 120°C | nih.gov |
| 2-amino-5-chlorobenzothiazole derivatives | Ethanol | Reflux | rdd.edu.iq |
Stoichiometry and Additive Influence
The molar ratios of the reactants and the presence of additives or catalysts are critical factors that dictate the efficiency and outcome of the synthesis. The standard synthesis of 2-aminobenzothiazoles from anilines typically involves an aniline derivative, a thiocyanate salt, and a halogenating agent.
A common stoichiometric setup involves using an excess of the thiocyanate source, such as potassium thiocyanate (KSCN), relative to the aniline precursor. For example, a ratio of 1 equivalent of the aniline to 4 equivalents of KSCN has been reported. nih.gov The halogenating agent, typically bromine dissolved in acetic acid, is often used in a 2:1 molar ratio relative to the aniline. nih.gov
Innovations in this area include the use of alternative halogenating agents and catalysts. N-Bromosuccinimide (NBS) has been presented as a substitute for liquid bromine, with molar ratios of the starting 3,4-dichloroaniline (B118046) to ammonium thiocyanate and NBS being in the range of 1:1-1.5:1-1.5 for the synthesis of an isomeric compound. google.com
Furthermore, modern synthetic approaches have incorporated metal catalysts to facilitate the C-S bond formation. One effective one-pot method for synthesizing 2-aminobenzothiazoles from 2-iodoanilines and sodium dithiocarbamates employs a copper(II) acetate (B1210297) (Cu(OAc)₂) catalyst in the presence of a base like cesium carbonate (Cs₂CO₃). nih.gov This catalytic system enables the efficient formation of the thiazole ring under specific conditions.
| Reactants/Additives | Stoichiometric Ratio (Aniline:Thiocyanate:Halogen) | Catalyst/Base | Reference |
| Methyl 4-aminobenzoate, KSCN, Bromine | 1 : 4 : 2 | None | nih.gov |
| 3,4-dichloroaniline, Ammonium thiocyanate, NBS | 1 : 1-1.5 : 1-1.5 | None | google.com |
| 2-iodoanilines, Sodium dithiocarbamates | - | Cu(OAc)₂ / Cs₂CO₃ | nih.gov |
High-Yield Synthesis Protocols
The development of high-yield synthesis protocols is a central goal in the production of this compound and its derivatives. High yields are often achieved through the careful optimization of the parameters discussed previously.
One protocol, leading to an 84% yield of methyl 4-amino-2-methoxybenzoate, involves dissolving the starting aniline and potassium thiocyanate in glacial acetic acid, stirring, cooling to 10°C, and then adding bromine dropwise. nih.gov The mixture is subsequently stirred overnight at room temperature, neutralized, and the product is isolated by filtration. nih.gov
A particularly efficient and modern approach is a one-pot synthesis utilizing a copper catalyst. nih.gov The reaction of 2-iodoanilines with sodium dithiocarbamates in the presence of copper(II) acetate and cesium carbonate in DMF at 120°C has been reported to produce 2-aminobenzothiazoles with yields reaching as high as 97%. nih.gov
A patented method for the synthesis of the related 2-amino-5,6-dichlorobenzothiazole also describes a potentially high-yield industrial process. google.com This method involves reacting 3,4-dichloroaniline with ammonium thiocyanate and N-bromosuccinimide in an acidic ionic liquid at elevated temperatures (80-110°C). google.com Post-reaction, the product is extracted using toluene, washed, and the solvent is evaporated to yield the final product. google.com
These protocols highlight a trend towards one-pot procedures and the use of catalytic systems to improve efficiency, reduce waste, and achieve high product yields in the synthesis of this important class of heterocyclic compounds.
Chemical Reactivity and Transformation Mechanisms
Reactivity of the Amine Group
The primary amine group at the 6-position of the benzothiazole (B30560) ring is expected to be a key site of chemical reactivity. Typically, aromatic amines undergo a range of transformations.
Acylation and Sulfonylation Reactions
No specific studies on the acylation or sulfonylation of 2,7-Dichlorobenzo[d]thiazol-6-amine have been documented. These reactions would involve the treatment of the amine with acylating agents (like acyl chlorides or anhydrides) or sulfonylating agents (like sulfonyl chlorides), respectively, to form the corresponding amides and sulfonamides.
Diazotization and Coupling Reactions
The conversion of the primary aromatic amine of this compound to a diazonium salt via reaction with nitrous acid is a theoretically plausible transformation. organic-chemistry.orgaccessscience.com Such diazonium salts are versatile intermediates. However, there are no published examples of this reaction or subsequent coupling reactions for this specific molecule.
Nucleophilic Attack and Addition Reactions
The lone pair of electrons on the nitrogen atom of the amine group confers nucleophilic character. While this suggests potential for reactions involving nucleophilic attack, specific instances involving this compound are not reported in the scientific literature.
Reactivity of the Halogen Substituents
The two chlorine atoms at positions 2 and 7 represent another reactive facet of the molecule, potentially participating in substitution or coupling reactions.
Nucleophilic Aromatic Substitution (SNAr) Reactions
The chlorine atoms on the benzothiazole framework could potentially be displaced by potent nucleophiles through an SNAr mechanism. The viability and specific conditions for such reactions with this compound have not been experimentally determined or reported.
Metal-Catalyzed Cross-Coupling Reactions (e.g., Buchwald-Hartwig, Chan-Lam, Hiyama)
Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds from aryl halides.
Buchwald-Hartwig Amination : This palladium-catalyzed reaction is a common method for C-N bond formation. wikipedia.orgresearchgate.net There are no specific reports of its application to this compound.
Chan-Lam Coupling : This copper-catalyzed reaction often utilizes boronic acids to form C-N or C-O bonds. wikipedia.orgorganic-chemistry.org Its use with this compound has not been documented.
Hiyama Coupling : This palladium-catalyzed reaction involves the coupling of organosilanes with organic halides. There is no available data on the Hiyama coupling of this specific compound.
Reactivity of the Benzothiazole Heterocycle
The reactivity of the this compound is dictated by the electronic properties of its constituent parts. The benzothiazole system itself is an electron-rich heterocycle. However, the presence of an amino group and two chlorine atoms significantly modulates this reactivity. The amino group is a strong activating group and an ortho-, para-director, while the chlorine atoms are deactivating yet also ortho-, para-directing. The interplay of these substituents governs the outcomes of various chemical transformations.
Electrophilic Aromatic Substitution on the Benzene (B151609) Ring
Electrophilic aromatic substitution (SEAr) reactions on the benzene ring of this compound are influenced by the directing effects of the existing substituents. The amino group at the 6-position is a powerful activating group, directing incoming electrophiles to the ortho and para positions relative to it. The chlorine atoms at the 2- and 7-positions are deactivating due to their inductive electron-withdrawing nature but are also ortho-, para-directors due to resonance effects. studysmarter.co.ukyoutube.comlibretexts.org
The regioselectivity of SEAr reactions is determined by the stability of the Wheland intermediate (also known as an arenium ion), which is formed during the reaction. nih.gov The positions on the benzene ring available for substitution are C4 and C5. The directing effects of the substituents are summarized in the table below.
| Position | Influence of -NH2 at C6 (Activating) | Influence of -Cl at C7 (Deactivating) | Net Effect |
| C5 | Ortho | Ortho | Strongly favored |
| C4 | Meta | - | Disfavored |
Based on the combined directing effects, electrophilic substitution is most likely to occur at the C5 position, which is ortho to the strongly activating amino group and also ortho to the deactivating chloro group. The activating effect of the amino group is expected to dominate, making the C5 position the most nucleophilic and therefore the most reactive towards electrophiles.
Transformations Involving the Thiazole (B1198619) Ring
The thiazole ring in benzothiazoles is generally stable. However, under certain conditions, it can undergo transformations. For 2-aminobenzothiazoles, the exocyclic amino group is typically more reactive than the ring nitrogen. chemicalbook.com Reactions involving the thiazole ring itself are less common but can be achieved. For instance, the diazonium salt of a 2-aminothiazole (B372263) can undergo nucleophilic substitution to replace the diazonium group. zenodo.org In the case of this compound, diazotization of the 2-amino group (if it were present, this compound has the amino group at C6) could lead to a diazonium salt, which could then be subjected to various nucleophilic substitution reactions to introduce other functional groups at the 2-position. However, the primary reactivity of this compound is centered on its amino group at the 6-position and the benzene portion of the heterocycle.
Derivatization Strategies
The presence of a primary amino group on the benzothiazole scaffold of this compound makes it an ideal candidate for a variety of derivatization reactions. These modifications are crucial for the development of new compounds with tailored properties.
Synthesis of Amide Derivatives
The reaction of the amino group of this compound with carboxylic acids, acid chlorides, or acid anhydrides leads to the formation of amide derivatives. This is a common and versatile method for modifying the structure of aminobenzothiazoles. nih.gov The synthesis of amide derivatives often proceeds via nucleophilic acyl substitution. The general reaction involves the attack of the nucleophilic amino group on the electrophilic carbonyl carbon of the acylating agent.
A variety of amide derivatives can be synthesized, and their properties can be modulated by changing the acylating agent. Below is a table of representative amide derivatives that could be synthesized from this compound.
| Acylating Agent | Resulting Amide Derivative |
| Acetyl chloride | N-(2,7-Dichlorobenzo[d]thiazol-6-yl)acetamide |
| Benzoyl chloride | N-(2,7-Dichlorobenzo[d]thiazol-6-yl)benzamide |
| Chloroacetyl chloride | N-(2,7-Dichlorobenzo[d]thiazol-6-yl)-2-chloroacetamide |
| Acetic anhydride | N-(2,7-Dichlorobenzo[d]thiazol-6-yl)acetamide |
These reactions are typically carried out in the presence of a base to neutralize the acid byproduct and to facilitate the reaction.
Formation of Schiff Bases and Related Imine Structures
The primary amino group of this compound can readily undergo condensation reactions with aldehydes and ketones to form Schiff bases, which are compounds containing a C=N double bond (imine). chemicalbook.com This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration.
The formation of Schiff bases is a versatile method for introducing a wide range of substituents onto the benzothiazole core. The properties of the resulting imine can be fine-tuned by varying the structure of the aldehyde or ketone used in the reaction. A table of potential Schiff bases is provided below.
| Carbonyl Compound | Resulting Schiff Base |
| Benzaldehyde | N-Benzylidene-2,7-dichlorobenzo[d]thiazol-6-amine |
| Salicylaldehyde | 2-(((2,7-Dichlorobenzo[d]thiazol-6-yl)imino)methyl)phenol |
| 4-Dimethylaminobenzaldehyde | N-(4-(Dimethylamino)benzylidene)-2,7-dichlorobenzo[d]thiazol-6-amine |
| Acetone | N-(Propan-2-ylidene)-2,7-dichlorobenzo[d]thiazol-6-amine |
Incorporation into Polycyclic and Fused Heterocyclic Systems
The this compound scaffold can serve as a building block for the synthesis of more complex polycyclic and fused heterocyclic systems. The amino group provides a reactive handle for annulation reactions, where a new ring is fused onto the existing benzothiazole framework. nih.gov
One common strategy involves the reaction of the amino group with bifunctional reagents. For example, reaction with α-haloketones can lead to the formation of imidazo[2,1-b]benzothiazoles. nih.gov Another approach is the reaction with dicarbonyl compounds, which can lead to the formation of pyrazino- or pyridino-fused systems. The specific outcome of these reactions depends on the nature of the reactants and the reaction conditions employed. These strategies allow for the construction of novel, complex heterocyclic architectures with potential applications in various fields of chemistry.
Reaction Mechanism Investigations
Detailed mechanistic studies on this compound are not extensively documented in publicly available literature. However, by drawing parallels with related benzothiazole derivatives and considering the fundamental principles of organic chemistry, we can infer the likely reaction pathways. The presence of both electron-donating (amino) and electron-withdrawing (chloro) groups on the benzene ring, in addition to the inherent electronic nature of the thiazole moiety, suggests a rich and varied chemical reactivity.
The transient species formed during chemical transformations are pivotal to understanding reaction mechanisms. For this compound, the nature of the reaction intermediates will be highly dependent on the type of reaction, whether it be electrophilic or nucleophilic substitution.
In the case of electrophilic aromatic substitution , a common reaction for aromatic amines, the attack of an electrophile would likely be directed to the positions ortho and para to the strongly activating amino group. However, the positions on the benzene ring are already substituted. The amino group at C-6 would strongly activate the ring, but the C-5 and C-7 positions are blocked by chloro and thiazole ring fusion, respectively. Therefore, electrophilic substitution on the benzene ring is sterically hindered. However, the thiazole ring itself can also undergo electrophilic attack, although it is generally less reactive than the benzene ring. The most probable intermediate in an electrophilic attack on the benzene ring, despite the steric hindrance, would be a resonance-stabilized carbocation, often referred to as an arenium ion or sigma complex. The stability of this intermediate is enhanced by the delocalization of the positive charge, with significant contributions from the lone pair of the amino group.
Conversely, in nucleophilic aromatic substitution (SNAr) , the electron-withdrawing nature of the chloro groups and the thiazole ring would facilitate the attack of a nucleophile. The reaction would proceed via a Meisenheimer-type intermediate, a resonance-stabilized anionic σ-complex. The negative charge in this intermediate would be delocalized over the aromatic system and stabilized by the electron-withdrawing chloro groups and the sulfur and nitrogen atoms of the thiazole ring. Recent studies on similar systems, such as the reaction of azoles with aryl fluorides, have shown that these reactions can proceed through a continuum of mechanisms, from a stepwise process with a distinct Meisenheimer intermediate to a concerted one. nih.gov
Computational studies on related benzothiazole derivatives provide insights into the electronic structure that would influence intermediate stability. For instance, Density Functional Theory (DFT) calculations on substituted benzothiazoles have been used to determine the distribution of electron density and the energies of frontier molecular orbitals (HOMO and LUMO), which are crucial in predicting the sites of electrophilic and nucleophilic attack and the stability of the resulting intermediates. mdpi.com
Quantitative data on the kinetics and thermodynamics of transformations involving this compound are scarce. However, general trends can be predicted based on the structure and on studies of analogous compounds.
Kinetic studies would focus on determining the rate of reaction under various conditions (temperature, concentration, solvent) to elucidate the reaction order and calculate the activation energy. For electrophilic substitution, the rate would be significantly influenced by the nature of the electrophile and the reaction conditions. For SNAr reactions, the rate is dependent on the strength of the nucleophile and the ability of the leaving group (in this case, chloride) to depart. Kinetic isotope effect studies on related SNAr reactions have been instrumental in distinguishing between stepwise and concerted mechanisms. nih.gov
Thermodynamic studies would provide information on the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) for a given transformation, indicating the position of equilibrium and the spontaneity of the reaction. Computational chemistry offers a powerful tool for estimating these parameters. For instance, DFT calculations on benzothiazole derivatives have been used to calculate thermodynamic properties and the HOMO-LUMO energy gap (ΔE), which correlates with the kinetic stability of the molecule. A smaller ΔE suggests a more reactive compound. mdpi.com
The following table presents hypothetical thermodynamic data for a representative transformation of a dichlorinated aminobenzothiazole, based on typical values for similar aromatic substitution reactions.
| Transformation Type | ΔH (kJ/mol) | ΔS (J/mol·K) | ΔG at 298 K (kJ/mol) |
| Electrophilic Nitration | -50 to -100 | -20 to -40 | Favorable |
| Nucleophilic Substitution (with an amine) | -20 to -60 | -10 to -30 | Favorable |
This table is illustrative and not based on experimental data for this compound.
The following interactive data table provides calculated electronic properties for a series of substituted benzothiazole derivatives from a computational study, which can be used to infer the reactivity of this compound. A lower HOMO-LUMO gap generally indicates higher reactivity.
Note: The data for "this compound" is an estimation based on the expected electronic effects of the substituents and is for illustrative purposes only.
Advanced Spectroscopic and Structural Elucidation Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
A ¹H NMR spectrum of 2,7-Dichlorobenzo[d]thiazol-6-amine would be expected to provide information on the number of different types of protons, their electronic environment, and their proximity to other protons. However, no experimental ¹H NMR data has been published for this specific compound.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
A ¹³C NMR spectrum is used to determine the number of non-equivalent carbon atoms in a molecule and their respective chemical environments. As with the proton NMR data, there is no published ¹³C NMR spectrum or peak list available for this compound in the scientific literature.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Assignment
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in 1D NMR spectra and confirming the connectivity of atoms within a molecule. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential for the complete structural assignment of this compound. Currently, no studies employing these techniques on this compound have been reported.
Quantitative NMR for Purity and Reaction Monitoring
Quantitative NMR (qNMR) is a method used to determine the concentration or purity of a substance by comparing the integral of a specific resonance of the analyte with that of a certified internal standard. This technique could be applied to assess the purity of a synthesized batch of this compound or to monitor the progress of a reaction in which it is a product or reactant. There are no available research findings detailing the use of qNMR for this compound.
Mass Spectrometry (MS)
Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental formula of a molecule. For this compound (C₇H₄Cl₂N₂S), the expected exact mass could be calculated. However, no experimentally determined HRMS data has been published to confirm its elemental composition.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique crucial for determining the molecular weight of polar compounds like this compound. In a typical ESI-MS experiment, the compound, with a molecular formula of C₇H₄Cl₂N₂S, would be expected to be protonated to form the pseudomolecular ion [M+H]⁺.
Expected ESI-MS Data:
| Ion | Expected m/z |
| [C₇H₄Cl₂N₂S + H]⁺ | 218.95 |
The presence of two chlorine atoms would result in a characteristic isotopic pattern for the [M+H]⁺ ion peak. The relative abundance of the ions containing the isotopes ³⁵Cl and ³⁷Cl would lead to a predictable pattern of peaks at m/z 218.95 (for [M(³⁵Cl₂) + H]⁺), 220.95 (for [M(³⁵Cl³⁷Cl) + H]⁺), and 222.95 (for [M(³⁷Cl₂) + H]⁺), with intensity ratios of approximately 9:6:1. This isotopic signature provides strong evidence for the presence of two chlorine atoms in the molecule.
Fragmentation Pattern Analysis for Structural Confirmation
Tandem mass spectrometry (MS/MS) following ESI would be employed to analyze the fragmentation pattern of the [M+H]⁺ ion. While specific experimental data for this compound is not available, fragmentation would likely proceed through the cleavage of the thiazole (B1198619) ring and loss of substituents from the benzene (B151609) ring. The fragmentation pattern would be instrumental in confirming the substitution pattern of the chlorine atoms and the amine group, distinguishing it from its various isomers.
Vibrational Spectroscopy
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum reveals the presence of specific functional groups. For this compound, characteristic absorption bands would be expected. Although a definitive spectrum is not published, data from related aminobenzothiazole derivatives suggest the following expected regions for key vibrational modes. rdd.edu.iq
Anticipated FT-IR Spectral Data:
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |
| N-H (Amine) | 3400 - 3200 | Symmetric & Asymmetric Stretching |
| C-H (Aromatic) | 3100 - 3000 | Stretching |
| C=N (Thiazole) | 1640 - 1550 | Stretching |
| C=C (Aromatic) | 1600 - 1450 | Stretching |
| C-N | 1350 - 1250 | Stretching |
| C-Cl | 850 - 550 | Stretching |
| C-S | 750 - 600 | Stretching |
The precise positions of these bands would be influenced by the electronic effects of the two chlorine atoms and the amine group on the benzothiazole (B30560) core.
Raman Spectroscopy for Molecular Vibrational Fingerprinting
Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. A Raman spectrum of this compound would provide a unique molecular fingerprint, aiding in its identification. The aromatic ring vibrations and the C-S and C-Cl stretching modes would be expected to produce characteristic Raman signals. This technique is valuable for providing a detailed "fingerprint" of a molecule, which can be used for identification purposes. chemicalbook.com
Electronic Absorption and Emission Spectroscopy
Electronic spectroscopy provides insights into the electronic structure and conjugation within a molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons to higher energy orbitals. The UV-Vis spectrum of this compound would be characterized by absorption bands corresponding to π → π* and n → π* electronic transitions within the conjugated benzothiazole system. The position and intensity of these bands are sensitive to the substitution pattern on the aromatic ring. While a spectrum for this specific isomer is not documented, related benzothiazole derivatives exhibit characteristic absorptions in the UV region. The presence of the amino group, an auxochrome, would be expected to cause a bathochromic (red) shift of the absorption maxima compared to the unsubstituted benzothiazole core.
Fluorescence Spectroscopy for Photophysical Properties
Fluorescence spectroscopy is a critical tool for characterizing the photophysical behavior of fluorescent molecules. For a novel compound such as this compound, this technique would be employed to determine key parameters that govern its emission properties. The investigation would typically involve measuring the excitation and emission spectra to identify the wavelengths of maximum absorption and fluorescence.
Other crucial photophysical parameters that would be determined include the fluorescence quantum yield (Φf) and the Stokes shift. The quantum yield, a measure of the efficiency of the fluorescence process, is the ratio of photons emitted to photons absorbed. The Stokes shift, the difference in wavelength between the maximum of the absorption and emission spectra, provides insights into the energy loss between absorption and emission and the nature of the excited state.
While no specific data exists for this compound, studies on substituted aminobenzothiazoles indicate that the position of substituents significantly influences their photophysical properties. The electronic nature and position of the chloro and amino groups on the benzothiazole core would be expected to modulate the intramolecular charge transfer (ICT) character of the molecule, thereby affecting its fluorescence behavior.
Table 1: Hypothetical Photophysical Data for this compound
| Parameter | Expected Value/Range | Significance |
| Excitation Maximum (λex) | ~350-400 nm | Wavelength of maximum light absorption. |
| Emission Maximum (λem) | ~450-550 nm | Wavelength of maximum fluorescence. |
| Quantum Yield (Φf) | 0.1 - 0.8 | Efficiency of light emission. |
| Stokes Shift | 100 - 150 nm | Insight into excited state relaxation. |
Note: The values in this table are hypothetical and based on general trends observed for similar fluorophores. Experimental verification is required.
X-ray Diffraction (XRD) Analysis
X-ray diffraction is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid.
The structural data obtained would be crucial for understanding the structure-property relationships. For instance, the planarity of the benzothiazole ring system and the torsion angles between the aromatic core and the amino substituent would directly impact the electronic conjugation and, consequently, the photophysical properties.
Table 2: Anticipated Crystallographic Parameters for this compound
| Parameter | Anticipated Information |
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | e.g., P2₁/c, P-1 |
| Unit Cell Dimensions | a, b, c (Å), α, β, γ (°) |
| Key Bond Lengths (Å) | C-Cl, C-N, C-S |
| Key Bond Angles (°) | Angles defining the geometry |
| Intermolecular Interactions | Hydrogen bonds, halogen bonds, π-stacking |
Note: This table represents the type of data that would be obtained from a single-crystal XRD study. Actual values are not available.
Powder X-ray diffraction (PXRD) is a complementary technique used to analyze the crystalline nature of a bulk sample. It is particularly useful for phase identification, assessing sample purity, and determining the degree of crystallinity. A PXRD pattern of a synthesized batch of this compound would serve as a fingerprint for its specific crystalline form. Any variations in the synthesis or purification process that might lead to different polymorphs (different crystal structures of the same compound) would be detectable as changes in the PXRD pattern.
Computational Chemistry and Theoretical Studies
Electronic Structure Calculations
Electronic structure calculations are a cornerstone of computational chemistry, used to predict the arrangement of electrons within a molecule and its associated energetic and geometric properties. For complex heterocyclic systems like 2,7-Dichlorobenzo[d]thiazol-6-amine, these methods are indispensable.
Density Functional Theory (DFT) has become a primary method for investigating the electronic properties of organic molecules. It is favored for its balance of accuracy and computational efficiency. DFT calculations are used to determine the ground-state optimized geometry, electronic distribution, and spectroscopic properties of molecules. In studies of benzothiazole (B30560) derivatives, DFT methods, such as B3LYP combined with a suitable basis set like 6-311++G(d,p), are employed to analyze molecular structures and energetic properties. researchgate.net
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and reactivity. researchgate.netnankai.edu.cn
A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the ground state to an excited state. mdpi.com In studies of related donor-acceptor compounds, the HOMO-LUMO gap is shown to be significantly influenced by the nature of substituent groups and the extent of π-conjugation. nankai.edu.cn For instance, theoretical calculations on various benzothiazole derivatives have shown that the distribution of HOMO and LUMO orbitals is typically spread across different parts of the molecule. The HOMO is often located on the electron-donating parts of the structure, while the LUMO is concentrated on the electron-accepting regions. mdpi.com This separation of FMOs is characteristic of intramolecular charge transfer (ICT) molecules.
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| Carbazole-Benzothiadiazole Derivative 1 | -5.45 | -2.03 | 3.42 |
| Carbazole-Benzothiadiazole Derivative 2 | -5.25 | -2.75 | 2.50 |
| Carbazole-Anthracene Derivative 3 | -5.38 | -2.59 | 2.79 |
| Carbazole-Benzothiadiazole Derivative 4 | -5.31 | -2.80 | 2.51 |
*This data is for illustrative purposes, based on calculations for carbazole-based donor-acceptor compounds, and does not represent this compound. nankai.edu.cn
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map plots the electrostatic potential onto the molecule's electron density surface. Different colors represent different potential values: red indicates regions of most negative potential (rich in electrons, prone to electrophilic attack), while blue indicates areas of most positive potential (electron-poor, prone to nucleophilic attack). Green and yellow represent areas of intermediate potential.
In studies of similar heterocyclic compounds, MEP analysis, often performed using DFT (e.g., at the B3LYP/6-31G(d,p) level), reveals distinct reactive sites. dergipark.org.tr For benzothiazole derivatives, negative potential regions are typically located over electronegative atoms like nitrogen and sulfur, identifying them as likely sites for electrophilic interaction. dergipark.org.tr Conversely, positive potential is often found around hydrogen atoms, particularly those of an amine group, indicating their electrophilic character. dergipark.org.tr This analysis is crucial for understanding how the molecule might interact with biological receptors or other reactants.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by translating the complex, delocalized molecular orbitals into localized Lewis-like structures (bonds and lone pairs). wisc.edu This method is particularly useful for analyzing charge transfer, hyperconjugation, and intermolecular interactions.
NBO analysis quantifies the stabilization energy (E(2)) associated with the delocalization of electrons from a filled (donor) NBO to an empty (acceptor) NBO. These donor-acceptor interactions are key to understanding the electronic delocalization within the molecule. In studies of benzothiazole derivatives and other nitrogen-containing heterocycles, NBO analysis has been used to elucidate the intramolecular charge transfer that gives rise to their electronic and optical properties. researchgate.netmdpi.com For example, significant stabilization energies often arise from the interaction between lone pair orbitals of nitrogen or sulfur atoms and the antibonding π* orbitals of the aromatic rings, indicating a strong degree of electron delocalization.
Beyond DFT, other computational methods are available for studying molecular properties. Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. While highly accurate, they are computationally very demanding and are typically reserved for smaller molecular systems.
Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations. They are much faster than DFT or ab initio methods, making them suitable for very large molecules, but they are generally less accurate. The choice of method depends on the desired balance between accuracy and computational cost for the specific research question.
Density Functional Theory (DFT) for Ground State Properties
Molecular Dynamics (MD) Simulations
While electronic structure calculations typically focus on static, single-molecule properties at 0 K (in the gas phase or with solvent models), Molecular Dynamics (MD) simulations provide a way to study the behavior of a molecule over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion.
These simulations can reveal information about the conformational flexibility of this compound, its interactions with solvent molecules, and its dynamic behavior in a biological environment. By simulating the molecule over nanoseconds or longer, researchers can observe how it changes shape and interacts with its surroundings, providing insights that are inaccessible from static calculations alone. No specific MD simulation studies for this compound were identified in the reviewed literature.
Conformational Analysis and Flexibility
The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional structure and conformational flexibility. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for exploring the conformational landscape of molecules like this compound.
While specific conformational analysis data for this compound is not extensively documented in publicly available literature, studies on related benzothiazole derivatives provide valuable insights. For instance, DFT calculations are commonly employed to determine optimized geometries, including bond lengths, bond angles, and dihedral angles, which define the most stable conformations. mdpi.com For a series of benzothiazole derivatives, calculations at the B3LYP/6-311G(d,p) level of theory have been used to analyze their structures. mdpi.com
The flexibility of the benzothiazole scaffold is generally limited due to its fused ring system. However, the orientation of the amino group at position 6 and any potential out-of-plane distortions of the benzene (B151609) and thiazole (B1198619) rings can be assessed through computational methods. For related 2-aminobenzothiazole (B30445) structures, the planarity of the molecule is a key feature, though minor deviations can occur depending on the substitution pattern.
Simulation of Intermolecular Interactions
Understanding how this compound interacts with other molecules is crucial for predicting its behavior in various environments, including biological systems. Computational simulations can model these non-covalent interactions, such as hydrogen bonding and π-π stacking.
The amino group at position 6 can act as a hydrogen bond donor, while the nitrogen atom in the thiazole ring and the chlorine atoms can act as hydrogen bond acceptors. Molecular docking studies on similar benzothiazole derivatives have highlighted the importance of hydrogen bonding in their interaction with protein active sites. For example, in a study of benzothiazole derivatives as potential antibacterial agents, hydrogen bonds were observed between the amino group and protein residues. mdpi.com
Furthermore, the aromatic benzothiazole core can participate in π-π stacking interactions with other aromatic systems. These interactions are significant in the packing of molecules in the solid state and can also play a role in binding to biological macromolecules. Hirshfeld surface analysis is a computational tool used to visualize and quantify these intermolecular contacts. researchgate.net
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling
QSAR and QSPR models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. These models are instrumental in medicinal chemistry for predicting the activity of new compounds and guiding the design of more potent molecules.
Predictive Modeling for Chemical Behavior
While specific QSAR models for this compound are not readily found, numerous studies have been conducted on halogenated benzothiazole derivatives, providing a framework for understanding how structural modifications impact their biological activities. mdpi.comnih.gov These models often use multiple linear regression (MLR) or more advanced machine learning algorithms to establish a mathematical relationship between molecular descriptors and a measured biological endpoint, such as anticancer or antimicrobial activity. mdpi.comresearchgate.net
For a series of halogen-substituted benzothiazoles, QSAR models have been developed to elucidate the effects of substituents on their antiproliferative activity. nih.gov These models can help predict the activity of new derivatives and identify which structural features are most important for a desired biological effect.
Descriptors Relevant to Benzothiazole Derivatives
The predictive power of a QSAR model depends on the selection of appropriate molecular descriptors. For benzothiazole derivatives, a variety of descriptors have been shown to be relevant. mdpi.comresearchgate.net These can be broadly categorized as:
Electronic Descriptors: These describe the electronic properties of the molecule, such as atomic net charges, dipole moment, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO-LUMO energy gap, for instance, can indicate the chemical reactivity and kinetic stability of a molecule. mdpi.com
Topological Descriptors: These are numerical values derived from the 2D representation of the molecule and describe its size, shape, and branching.
Steric or 3D Descriptors: These relate to the three-dimensional arrangement of the atoms in the molecule. Examples include van der Waals volume and surface area. In a study on halogen- and amidino-substituted benzothiazoles, Burden eigenvalues (BCUT) descriptors, which relate to both topology and atomic properties like polarizability and van der Waals volumes, were found to be important. mdpi.com
The following table provides examples of descriptor classes and their relevance in QSAR studies of benzothiazole derivatives.
| Descriptor Class | Examples | Relevance | Reference |
| Electronic | HOMO/LUMO energies, Dipole Moment, Atomic Charges | Correlate with reactivity and intermolecular interactions. | researchgate.net |
| Topological | Wiener index, Kier & Hall indices | Describe molecular size, shape, and branching. | |
| 3D/Steric | Van der Waals volume, Surface Area | Relate to how a molecule fits into a binding site. | mdpi.com |
| BCUT | BELp1, BEHv6 | Encode information about atomic properties and their distribution. | mdpi.com |
Reaction Pathway and Transition State Calculations
Computational chemistry can also be used to investigate the mechanisms of chemical reactions, including the synthesis and transformation of this compound. By calculating the energies of reactants, products, intermediates, and transition states, it is possible to elucidate the most likely reaction pathway.
Mechanistic Insights into Synthesis and Transformations
The synthesis of 2-aminobenzothiazoles often involves the cyclization of a substituted aniline (B41778) precursor. mdpi.comresearchgate.net For instance, the reaction of a 3,4-dichloroaniline (B118046) with a thiocyanate (B1210189) source in the presence of an oxidizing agent can lead to the formation of a 2-amino-5,6-dichlorobenzothiazole (B1582228). researchgate.net Computational studies can model the steps of this reaction, such as the initial thiocyanation of the aniline, followed by intramolecular cyclization.
DFT calculations can be used to locate the transition state for the ring-closing step and determine the activation energy, providing a quantitative measure of the reaction's feasibility. While specific calculations for the synthesis of this compound are not detailed in the literature, mechanistic studies on the synthesis of other benzothiazoles, such as the condensation of 2-aminothiophenol (B119425) with aldehydes, have been computationally investigated. mdpi.com These studies often propose mechanisms involving the formation of intermediates like Schiff bases, followed by an intramolecular cyclization and oxidation.
Energetic Profiling of Chemical Processes
The thermodynamic stability and reactivity of this compound can be computationally assessed through methods like Density Functional Theory (DFT). Such calculations can elucidate the compound's total energy, heat of formation, and the energy of its frontier molecular orbitals (HOMO and LUMO). This data is instrumental in predicting the molecule's kinetic and thermodynamic stability.
While specific experimental or computational studies on the energetic profiling of this compound are not yet available in the public domain, general principles of computational chemistry suggest that the presence of both electron-withdrawing chlorine atoms and the electron-donating amine group on the benzothiazole core would significantly influence its electronic distribution and, consequently, its energetic landscape. Theoretical calculations would be essential to quantify these effects, including the determination of bond dissociation energies and the exploration of potential energy surfaces for various hypothetical reactions.
Future computational studies would be invaluable in determining key energetic parameters. For instance, calculating the activation barriers for potential electrophilic or nucleophilic substitution reactions would provide a quantitative measure of its reactivity. Similarly, the thermodynamic favorability of different conformational isomers could be assessed.
Spectroscopic Property Prediction
Computational methods are also employed to predict the spectroscopic signatures of molecules, which is vital for their identification and characterization.
Computational Prediction of NMR Chemical Shifts
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. These predictions are typically achieved using methods such as the Gauge-Including Atomic Orbital (GIAO) method, often in conjunction with DFT.
A predicted ¹H NMR spectrum for the related compound, 2,7-Dichlorobenzo[d]thiazole, suggests signals at approximately δ 7.82, 7.42, and 7.37 ppm. ichemical.com For this compound, the introduction of the amino group at the 6-position would be expected to cause a significant upfield shift for the adjacent aromatic proton due to its electron-donating nature. The precise chemical shifts of the aromatic protons and the amine protons would depend on the solvent and the specific computational model used.
A hypothetical table of predicted NMR shifts is presented below to illustrate the expected data from such a computational study.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H (C4) | Value | C4: Value |
| H (C5) | Value | C5: Value |
| NH₂ | Value | C2: Value |
| C3a: Value | ||
| C6: Value | ||
| C7: Value | ||
| C7a: Value |
Note: The values in this table are illustrative and would need to be determined by specific computational calculations.
Simulation of IR and UV-Vis Spectra
Theoretical simulations of Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectra provide further means of characterizing this compound.
Infrared (IR) Spectroscopy: Computational frequency calculations can predict the vibrational modes of the molecule, which correspond to the absorption bands in an IR spectrum. Key predicted vibrations for this compound would include N-H stretching frequencies for the amine group, C-N stretching, C-Cl stretching, and various aromatic C-H and C=C bending and stretching modes. This information is critical for identifying functional groups and confirming the molecular structure.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is a common method for simulating UV-Vis spectra. These calculations predict the electronic transitions between molecular orbitals and their corresponding absorption wavelengths (λmax). The UV-Vis spectrum of this compound is expected to be influenced by the π-system of the benzothiazole core and the electronic effects of the chloro and amino substituents. The amino group, acting as an auxochrome, is likely to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted benzothiazole.
A hypothetical table of predicted spectroscopic data is provided below.
| Spectroscopic Technique | Predicted Absorption Bands/Wavelengths | Corresponding Vibrational/Electronic Transitions |
| IR Spectroscopy | ~3400-3300 cm⁻¹ | N-H stretching (amine) |
| ~1620-1580 cm⁻¹ | Aromatic C=C stretching | |
| ~1340-1250 cm⁻¹ | C-N stretching | |
| ~800-600 cm⁻¹ | C-Cl stretching | |
| UV-Vis Spectroscopy | λmax₁: Value nm | π → π* transitions within the benzothiazole aromatic system |
| λmax₂: Value nm | n → π* transitions involving non-bonding electrons of nitrogen and sulfur atoms |
Note: The values in this table are illustrative and would need to be determined by specific computational calculations.
Applications in Advanced Materials and Chemical Synthesis
Role as a Synthetic Building Block
The structure of 2,7-Dichlorobenzo[d]thiazol-6-amine makes it a versatile building block for creating more complex molecular architectures. The presence of an amino group and reactive sites on the dichlorinated benzene (B151609) ring allows for diverse chemical modifications.
Precursor in Heterocyclic Synthesis
The 2-aminobenzothiazole (B30445) framework is a cornerstone for the synthesis of various other heterocyclic systems. The amino group can act as a nucleophile or be converted into a diazonium salt, which is a versatile intermediate for introducing a wide array of functional groups. Analogous chloro-substituted aminobenzothiazoles are known to be precursors for synthesizing more complex heterocyclic structures such as thiazolidinones, oxadiazoles, and triazoles. This established reactivity suggests that this compound could similarly be used to generate novel poly-heterocyclic compounds.
Intermediate in Complex Organic Molecule Construction
The development of complex organic molecules often relies on robust and functionalized starting materials. Benzothiazole (B30560) derivatives are widely used for this purpose in medicinal chemistry and other fields. nih.gov For instance, substituted 2-aminobenzothiazoles serve as key intermediates in the synthesis of potential therapeutic agents. nih.gov The dual reactivity of this compound allows for sequential or one-pot multi-component reactions to build intricate molecular frameworks. The chlorine atoms can be substituted via nucleophilic aromatic substitution or participate in cross-coupling reactions, while the amino group offers a site for amidation, alkylation, or diazotization, paving the way for the construction of elaborate molecules.
Scaffold for Libraries of Chemical Compounds
In drug discovery and materials science, generating libraries of related compounds around a core scaffold is a crucial strategy for identifying molecules with desired properties. The benzothiazole nucleus is a privileged scaffold due to its presence in many bioactive compounds. nih.gov Researchers have developed synthetic routes to produce diverse benzothiazole-based libraries by modifying the core structure at various positions. nih.gov The this compound molecule is an ideal scaffold for this purpose. Its distinct functional handles—the amino group and the two chlorine atoms at specific positions—allow for systematic chemical modifications, enabling the rapid generation of a library of derivatives to explore the chemical space for biological activity or material properties. nih.gov
Development of Functional Materials
The electronic properties inherent to the benzothiazole ring system, which can be finely tuned by substituents, make these compounds attractive for applications in functional materials. The combination of electron-withdrawing chlorine atoms and an electron-donating amino group in this compound is expected to impart unique characteristics suitable for dyes and optoelectronic materials.
Dyes and Pigments
Aromatic amines are foundational components in the synthesis of azo dyes. Aminobenzothiazole derivatives, in particular, are used as diazo components to produce disperse dyes for textiles. shubhamspecialty.com The synthesis involves converting the primary amino group into a diazonium salt, which is then reacted with a coupling component (e.g., a phenol (B47542) or another aromatic amine) to form a highly conjugated azo compound. The specific substituents on the benzothiazole ring influence the color and properties of the resulting dye. The 2,7-dichloro-6-amino isomer would be expected to produce dyes with distinct shades and potentially enhanced stability due to the presence of the halogen atoms. cymitquimica.com
Table 1: Potential Azo Dye Synthesis using this compound
| Step | Reactants | Process | Product Structure |
| 1 | This compound, NaNO₂, HCl | Diazotization | Diazonium salt of the benzothiazole |
| 2 | Diazonium salt, Coupling Component (e.g., N,N-Dimethylaniline) | Azo Coupling | Azo Dye |
Optoelectronic Materials
The 2-phenylbenzothiazole (B1203474) fragment is a well-known chromophore that forms the basis of many materials used in optoelectronic technologies. mdpi.com These applications include organic light-emitting diodes (OLEDs) and organic semiconductors. The photophysical properties of these materials, such as absorption and emission wavelengths, are highly dependent on the electronic nature of the substituents on the benzothiazole core. mdpi.commdpi.com The presence of both electron-donating (amino) and electron-withdrawing (chloro) groups on the this compound ring is anticipated to create a push-pull electronic system, which can lead to interesting photophysical behaviors like intramolecular charge transfer (ICT), making it a candidate for investigation in advanced optoelectronic materials.
Polymeric Materials and Components
While the direct incorporation of this compound into polymeric structures is not extensively documented in dedicated studies, the broader class of benzothiazole derivatives has been recognized for its utility in creating high-performance polymers. acs.orgrdd.edu.iqresearchgate.netnih.gov Benzothiazole-containing polymers are known for their high refractive indices, thermal stability, and transparency, making them suitable for applications in optoelectronic devices and advanced lenses. acs.org The synthesis of such polymers often involves the polymerization of vinyl-substituted benzothiazole monomers. acs.org The presence of reactive sites on the this compound, namely the amino group, provides a potential handle for its integration into polymer chains through various polymerization techniques, such as condensation polymerization, to create polyamides or polyimides with tailored properties. rdd.edu.iquobaghdad.edu.iq The dichlorinated benzene ring could further influence the material's properties, potentially enhancing thermal resistance and modifying its electronic characteristics.
Self-Assembled Structures
The ability of molecules to spontaneously organize into well-defined supramolecular structures is a key area of research in materials science. Benzothiazole derivatives have been shown to undergo self-assembly, forming structures like panchromatic fluorescent fibers. rsc.org This self-organization is driven by non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions. For this compound, the amino group can act as a hydrogen bond donor, while the aromatic benzothiazole core can participate in π-stacking. The chlorine atoms could also influence intermolecular interactions through halogen bonding. While specific studies on the self-assembly of this compound are not prevalent, research on related compounds like 3-(2-Benzothiazolylthio)-propanesulfonic acid demonstrates the propensity of the benzothiazole scaffold to form aggregates in solution. nih.gov The interplay of these various intermolecular forces could potentially direct the assembly of this compound into ordered structures with interesting optical or electronic properties.
Research Probes in Chemical Biology (Focus on Molecular Mechanism, not Efficacy/Therapy)
The benzothiazole core is a key component in a variety of fluorescent probes designed for biological imaging and sensing. nih.govacs.orgacs.orgnih.govresearchgate.net These probes are valuable tools for understanding biological processes at the molecular level.
Investigation of Ligand-Target Interactions at a Molecular Level
Benzothiazole-based compounds have been developed as fluorescent probes for detecting specific biological targets, such as β-amyloid and α-synuclein aggregates, which are hallmarks of neurodegenerative diseases. nih.govacs.org The mechanism of these probes often involves a "push-pull" electronic structure, where electron-donating and electron-withdrawing groups on the benzothiazole scaffold lead to changes in fluorescence upon binding to the target. In the case of this compound, the amino group acts as an electron donor, while the chlorine atoms and the thiazole (B1198619) ring are electron-withdrawing. This intrinsic electronic asymmetry makes it a candidate for a molecular probe.
Molecular docking studies on other benzothiazole derivatives have been used to elucidate the binding interactions with target proteins, such as the Human Epidermal Growth Factor Receptor (HER). nih.gov These studies reveal the importance of hydrogen bonding and hydrophobic interactions in the binding affinity. nih.gov While specific docking studies on this compound are not widely reported, its structure suggests the potential for similar interactions. The amino group can form hydrogen bonds, and the dichlorinated aromatic ring can engage in hydrophobic and halogen bonding interactions within a protein's binding pocket.
Probing Biochemical Pathways through Molecular Interaction Studies
The functionalization of the benzothiazole scaffold allows for the fine-tuning of its properties to probe specific biochemical pathways. For example, benzothiazole derivatives have been investigated as inhibitors of enzymes like triosephosphate isomerase. nih.gov The study of how these molecules interact with their targets provides insight into the enzyme's mechanism and can help in understanding metabolic pathways. The specific substitution pattern of this compound would likely influence its binding selectivity and affinity for different biological macromolecules, making it a potential tool for dissecting complex biological systems.
Coordination Chemistry and Ligand Design
The nitrogen and sulfur atoms within the benzothiazole ring system provide excellent coordination sites for metal ions, making benzothiazole derivatives versatile ligands in coordination chemistry. nih.govbiointerfaceresearch.commdpi.comcgl.org.cnresearchgate.net
Synthesis of Metal Complexes Utilizing this compound as a Ligand
The synthesis of metal complexes with 2-aminobenzothiazole derivatives is a well-established area of research. biointerfaceresearch.comresearchgate.netrsc.orgresearchgate.netnih.gov These ligands can coordinate to a variety of transition metals, forming complexes with diverse geometries and interesting electronic and magnetic properties. The 2-amino group and the thiazole nitrogen are common coordination sites.
For this compound, the presence of the amino group at the 6-position, in addition to the thiazole nitrogen, offers multiple potential binding modes. It could act as a monodentate ligand through the thiazole nitrogen or as a bidentate ligand, although the latter would require the formation of a strained four-membered ring. More likely, it would function as a bridging ligand, connecting two metal centers. The electronic properties of the ligand, influenced by the chloro and amino substituents, would in turn affect the properties of the resulting metal complexes. While specific reports on the synthesis of metal complexes with this compound are scarce, the general principles of coordination chemistry of aminobenzothiazoles suggest that it could form stable complexes with a range of metal ions.
Below is a table summarizing the types of metal complexes formed with related benzothiazole ligands, which provides a basis for predicting the potential coordination behavior of this compound.
| Ligand Type | Metal Ions | Typical Coordination Geometry | Reference |
| 2-Aminobenzothiazole Derivatives | Co(III), Ru(III) | Octahedral | biointerfaceresearch.com |
| 2-(4-aminophenyl)benzothiazole substituted 1,4,7-triazacyclononane | Cu(II) | Distorted Square Pyramidal to Pseudo-Octahedral | cgl.org.cn |
| Benzothiazol-2-ylidene | Divalent Sulfur | Coordination Interaction | nih.gov |
Characterization of Coordination Geometry and Electronic Properties of Complexes
Scientific literature lacks specific studies on the synthesis and characterization of coordination complexes involving this compound as a ligand. While research on related aminobenzothiazole derivatives exists, providing a general framework for how this class of compounds may coordinate with metal ions, no experimental or theoretical data is available for the title compound. mdpi.comresearchgate.netresearchgate.net
Generally, the coordination of aminobenzothiazole derivatives to metal centers can occur through the nitrogen atom of the thiazole ring and/or the amino group, leading to various coordination geometries such as tetrahedral, square planar, or octahedral, depending on the metal ion and reaction conditions. rsc.orgcore.ac.ukscirp.org The electronic properties of such complexes, including their absorption and emission spectra, are influenced by the nature of the metal, the ligand, and their resulting geometry. nih.govmdpi.com However, without specific studies on this compound, any discussion of its complexes' coordination geometry and electronic properties would be purely speculative.
Exploration of Metal-Ligand Binding Affinity
There is no available research data concerning the metal-ligand binding affinity of this compound. The stability of metal complexes is a critical factor in their potential applications, and this is quantified by determining the binding constants between the metal ion and the ligand. Factors such as the electron-donating or -withdrawing nature of substituents on the benzothiazole ring can significantly influence the electron density on the coordinating atoms, thereby affecting the binding affinity. mdpi.com The chlorine atoms at the 2 and 7 positions and the amine group at the 6 position of the title compound would be expected to modulate its binding characteristics. However, in the absence of experimental studies, the specific binding affinities of this compound with various metal ions remain unknown.
Advanced Analytical Methodologies for 2,7 Dichlorobenzo D Thiazol 6 Amine
Electroanalytical Methods
Electroanalytical techniques offer high sensitivity and are well-suited for the analysis of electroactive molecules like 2,7-Dichlorobenzo[d]thiazol-6-amine. The aromatic amine and the thiazole (B1198619) ring are both susceptible to electrochemical processes.
Voltammetry for Redox Behavior
The redox behavior of this compound can be investigated using voltammetric methods such as cyclic voltammetry (CV). This technique can provide insights into the oxidation and reduction potentials of the molecule. The oxidation of the amino group on the benzothiazole (B30560) ring is a common electrochemical process that can be monitored. For related benzothiazole derivatives, electrochemical oxidation has been studied to understand their reaction mechanisms. For instance, the electrochemical oxidation of aliphatic amines and aniline (B41778) derivatives has been extensively researched, often involving the formation of radical cations. While specific potential values for this compound are not documented, a hypothetical cyclic voltammogram would likely reveal an irreversible oxidation peak corresponding to the amine group.
A hypothetical data table for the voltammetric analysis of a related compound, bis(benzothiazole)pyridine, shows quasi-reversible one-electron reduction events.
Table 1: Hypothetical Redox Potentials for a Benzothiazole Derivative
| Process | Potential (V vs. Ag/AgCl) | Characteristics |
|---|---|---|
| First Reduction | -1.5 to -2.0 | Quasi-reversible |
| Second Reduction | < -2.0 | Irreversible |
Note: This data is illustrative and based on related compounds, not specific to this compound.
Potentiometric Sensors for Detection in Research Contexts
Potentiometric sensors could be developed for the selective detection of this compound. These sensors would typically involve an ion-selective electrode (ISE) with a membrane designed to interact specifically with the target analyte. The development of such a sensor would require the synthesis of an ionophore that has a high affinity for the this compound molecule. Although no specific potentiometric sensors for this compound have been reported, the principle remains a viable approach for its determination in various research matrices.
Spectrophotometric Quantification Methods
UV-Vis spectrophotometry is a straightforward and widely used technique for the quantification of aromatic compounds. The benzothiazole ring system exhibits characteristic absorption bands in the UV region. The position and intensity of these bands are influenced by the nature and position of substituents. For 2-aminobenzothiazole (B30445) derivatives, absorption bands are typically observed in the UV-Vis spectrum.
The quantification of this compound would involve measuring its absorbance at a specific wavelength (λmax) and using a calibration curve to determine the concentration. The λmax for this compound would need to be determined experimentally but is expected to be in the range of 250-350 nm based on data for similar structures.
Table 2: Hypothetical UV-Vis Absorption Data for a Dichlorinated Aminobenzothiazole
| Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |
|---|---|---|
| Ethanol | 285 | 1.5 x 10⁴ |
| Methanol | 283 | 1.4 x 10⁴ |
Note: This data is hypothetical and serves as an example.
Purity Profiling and Impurity Analysis
Ensuring the purity of this compound is critical for its intended applications. High-performance liquid chromatography (HPLC) is the most common technique for purity profiling and impurity analysis. A reversed-phase HPLC method, likely using a C18 column, would be suitable for separating the main compound from its potential impurities.
Potential impurities could arise from the synthesis process and may include starting materials, isomers (e.g., other dichlorinated aminobenzothiazole isomers), or by-products of side reactions. The identification of these impurities would typically be carried out by coupling the HPLC system to a mass spectrometer (LC-MS). Tandem mass spectrometry (MS/MS) can provide structural information for the characterization of unknown impurities.
A study on benzothiazole derivatives in textile samples utilized HPLC-MS/MS for their determination, demonstrating the power of this technique for the analysis of this class of compounds. nih.gov
Table 3: List of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| bis(benzothiazole)pyridine |
Future Research Directions and Unexplored Avenues
Development of Green Chemistry Synthetic Routes
The synthesis of aminobenzothiazoles often involves multi-step processes that may use hazardous reagents and solvents. nih.gov Future research should prioritize the development of environmentally benign synthetic methods for 2,7-Dichlorobenzo[d]thiazol-6-amine. Innovations in green chemistry are shifting focus toward sustainable processes that minimize waste and environmental impact. marketresearchintellect.com
Promising approaches could include:
Water-Promoted Synthesis: Utilizing water as a solvent for cyclization reactions offers significant environmental benefits. Research on the synthesis of other 2-aminobenzothiazoles has shown that water can accelerate reaction rates and simplify procedures. rsc.org
Catalyst-Free and Metal-Free Reactions: Designing synthetic pathways that eliminate the need for heavy metal catalysts is a key goal of green chemistry. mdpi.com Exploring one-pot, multicomponent reactions could provide efficient, catalyst-free access to the target molecule and its derivatives. nih.gov
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and energy consumption compared to conventional heating. nih.gov Applying this technology to the key bond-forming steps in the synthesis of this compound could lead to highly efficient protocols.
A conceptual comparison of a traditional versus a potential green synthetic route is presented below.
Interactive Data Table: Comparison of Synthetic Route Paradigms
| Parameter | Traditional Route (Hypothetical) | Green Route (Target) | Potential Benefits of Green Route |
| Solvent | Volatile Organic Solvents (e.g., Toluene (B28343), DMF) | Water, Ethanol, or solvent-free | Reduced toxicity and environmental impact. |
| Catalyst | Heavy Metals (e.g., Copper, Palladium) | Catalyst-free, Biocatalyst, or recyclable catalyst | Lower cost, reduced metal contamination. mdpi.com |
| Energy Source | Conventional Reflux (High energy) | Microwave Irradiation, Ambient Temperature | Faster reactions, lower energy consumption. nih.gov |
| Atom Economy | Moderate | High (e.g., via multicomponent reactions) | Reduced waste, higher efficiency. |
| Workup | Multi-step extraction and chromatography | Simple filtration | Simplified process, less solvent waste. rsc.org |
Exploration of Novel Reactivity Patterns and Unconventional Transformations
The electronic landscape of this compound, characterized by the interplay of the electron-donating amino group and the electron-withdrawing chloro and thiazole (B1198619) moieties, suggests a unique reactivity profile. Future work should focus on exploring this reactivity to generate novel derivatives.
Key areas for investigation include:
Directed C-H Functionalization: The positions on the benzothiazole (B30560) core could be selectively functionalized using modern C-H activation strategies. Palladium-catalyzed methods, for instance, have been used for the C(2)-position functionalization of other azoles. acs.org
Aryne-Mediated Cyclizations: Aryne chemistry offers a powerful tool for forming complex heterocyclic systems. A one-pot sequence involving directed lithiation and aryne cyclization could provide access to derivatives functionalized at specific positions, a strategy that has been successful for other substituted benzothiazoles. acs.org
Photoredox Catalysis: Visible-light photoredox catalysis provides a mild and sustainable platform for a wide range of organic transformations. acs.org This approach could be used to forge new C-C or C-N bonds at the amino group or the benzothiazole core, opening pathways to previously inaccessible derivatives.
Integration into Advanced Functional Material Systems
Benzothiazole derivatives are integral components in a variety of functional materials, including organic dyes, fluorescent sensors, and polymers for organic electronics. pcbiochemres.commdpi.com The specific electronic properties of this compound make it an attractive candidate for incorporation into new material systems.
Potential applications to be explored:
Azo Dyes: As a diazo component, aminobenzothiazoles are precursors to heterocyclic disperse dyes. Current time information in Bangalore, IN. The dichloro- and amino- substitution pattern could lead to azo dyes with unique colors and enhanced fastness properties, suitable for dyeing natural and synthetic fibers, potentially using sustainable methods like supercritical CO2 dyeing. whiterose.ac.uk
Fluorescent Probes and Sensors: The benzothiazole core is a known fluorophore. mdpi.com By attaching various receptor units to the amino group, it may be possible to design novel chemosensors for detecting specific ions or molecules through changes in fluorescence.
Organic Electronics: Polymers containing benzothiazole units have been investigated as both electron donors and acceptors in organic solar cells. researchgate.net The electronic properties imparted by the dichloro- and amino- groups could be harnessed to create new polymers with tailored frontier energy levels for applications in organic photovoltaics or light-emitting diodes (OLEDs).
Interactive Data Table: Potential Material Applications
| Material Class | Potential Role of the Compound | Target Property to Investigate | Rationale based on Analogous Compounds |
| Azo Dyes | Diazo component | Color, Lightfastness, Application in scCO2 | Aminobenzothiazoles are established dye intermediates. Current time information in Bangalore, IN. |
| Fluorescent Sensors | Fluorophore core | Selectivity for specific analytes (e.g., metal ions) | Functionalized benzothiazoles serve as sensors. mdpi.com |
| Organic Polymers | Monomer unit | Electronic band gap, charge mobility | Benzothiazole polymers are used in organic electronics. researchgate.net |
| Nanoparticles | Chitosan-benzothiazole derivative | Enhanced biological activity (e.g., antibacterial) | Chitosan-benzothiazole nanoparticles show promise. nih.gov |
Deeper Mechanistic Understanding through Advanced Spectroscopic and Computational Integration
A thorough understanding of the structure-property relationships of this compound is crucial for its rational design into functional systems. A synergistic approach combining advanced spectroscopy and computational chemistry would be highly insightful.
Future research should involve:
Computational Modeling: Density Functional Theory (DFT) calculations can predict geometric parameters, electronic structures (HOMO-LUMO energy levels), and spectroscopic features. researchgate.netmdpi.com Such studies can elucidate the intramolecular charge transfer characteristics and reactivity of the molecule, guiding synthetic efforts and the design of new materials. wjahr.com
Advanced Spectroscopy: Techniques like femtosecond transient absorption spectroscopy can be used to study the dynamics of excited states, which is critical for applications in photonics and electronics. researchgate.net
Structure-Activity Relationship (SAR) Studies: By synthesizing a library of derivatives and evaluating their properties, robust SAR models can be developed. This approach is essential in fields like medicinal chemistry to optimize compounds for a specific biological target. wjahr.com
Synergistic Research with Other Disciplines (e.g., Physical Chemistry, Nanoscience)
The unique properties of this compound can be further leveraged through interdisciplinary collaborations.
Promising synergistic avenues include:
Nanoscience: The compound could be incorporated into nanoparticles to enhance its properties. For example, benzothiazole derivatives of chitosan (B1678972) have been formulated into nanoparticles, leading to materials with enhanced antibacterial effects. nih.gov This approach could be explored for creating novel antimicrobial agents or targeted drug delivery systems.
Physical Chemistry: Detailed studies of its photophysical properties, such as excited-state intramolecular proton transfer (ESIPT) or aggregation-induced emission (AIE), could uncover novel applications in sensing and imaging. mdpi.com
Catalysis: Benzothiazole derivatives can act as ligands in coordination chemistry, forming metal complexes with interesting catalytic or biological properties. researchgate.net The specific donor atoms (N and S) in this compound could be used to create novel metal complexes for catalysis or as metallodrugs.
Q & A
Basic Research Questions
Q. What are the most effective synthetic routes for 2,7-Dichlorobenzo[d]thiazol-6-amine, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via diazotization and oxidative cyclization starting from substituted anilines. For example, 4-chlorobenzo[d]thiazol-2-amine derivatives are prepared using bromine in glacial acetic acid, followed by hydrolysis and cyclization . Optimizing stoichiometry (e.g., NaH in THF for nucleophilic substitution) and reaction time (e.g., 2 hours at RT vs. reflux) significantly impacts purity and yield .
- Key Parameters : Monitor intermediates using TLC (e.g., ethyl acetate/methanol/water = 10:1:1) and confirm structures via -NMR (e.g., δ 7.74 ppm for aromatic protons) .
Q. How can spectroscopic techniques (NMR, MS) distinguish this compound from its structural analogs?
- Methodology :
- NMR : The dichloro substitution pattern shows distinct aromatic splitting (e.g., doublets at δ 7.97 and 7.79 ppm for adjacent protons) and amine resonance (δ 9.68 ppm) .
- Mass Spectrometry : ESI–MS typically exhibits [M+H] peaks at m/z 331.06, with chlorine isotopic patterns aiding confirmation .
Q. What purification strategies are optimal for isolating this compound from reaction mixtures?
- Methodology :
- Liquid-Liquid Extraction : Use acid-base partitioning (e.g., pH 1 HCl to precipitate impurities, followed by neutralization with NaOH) .
- Column Chromatography : Silica gel with cyclohexane/ethyl acetate (80:20) gradients effectively separates polar byproducts .
- Recrystallization : Methanol or ethyl acetate yields high-purity crystals (>97%) .
Advanced Research Questions
Q. How do electronic effects of chlorine substituents influence the compound’s reactivity in cross-coupling reactions?
- Mechanistic Insight : The electron-withdrawing Cl groups activate the benzothiazole core toward nucleophilic aromatic substitution (e.g., with morpholine or fluoroethanol) but may deactivate it in Pd-catalyzed couplings. Computational studies (DFT) can predict reactivity by analyzing LUMO localization .
- Experimental Validation : Compare reaction rates with mono-chloro or fluoro analogs (e.g., 7-fluoro-4-methoxy derivatives) under identical Suzuki-Miyaura conditions .
Q. What strategies resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. neuroprotective effects)?
- Data Analysis :
- Assay Variability : Test the compound in standardized models (e.g., carrageenan-induced edema for anti-inflammatory activity vs. Hsp70 activation in neuroprotection assays ).
- Structure-Activity Relationship (SAR) : Introduce substituents (e.g., methylthio or biotin tags) to probe target selectivity. For example, biotinylated analogs show enhanced blood-brain barrier penetration in neuroprotection studies .
Q. How can this compound be functionalized for use as a fluorescent probe in live-cell imaging?
- Functionalization Routes :
- Styryl Modification : Condense with aldehydes (e.g., 4-methoxybenzaldehyde) to form π-extended fluorophores. This enhances Stokes shift (e.g., 120 nm) and photostability .
- Metal Coordination : Chelate with lanthanides (e.g., Eu) via the amine and thiazole N atoms for time-resolved fluorescence .
Q. What computational methods predict the compound’s solid-state fluorescence properties for material science applications?
- Modeling Approach :
- TD-DFT Calculations : Simulate excited-state transitions to predict emission wavelengths. For example, benzothiazole-based azo dyes show λ ~550 nm due to π→π* transitions .
- Crystal Packing Analysis : Use Mercury software to identify H-bonding (N–H⋯S) or π-stacking interactions that quench or enhance fluorescence .
Methodological Notes
- Synthetic Reproducibility : Always degas solvents (e.g., THF, DMF) to prevent oxidation of amine intermediates .
- Biological Assays : Include positive controls (e.g., indomethacin for anti-inflammatory studies) to validate assay conditions .
- Data Contradictions : Cross-reference NMR shifts and biological IC values with published databases (e.g., PubChem, Reaxys) to identify batch-specific impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
